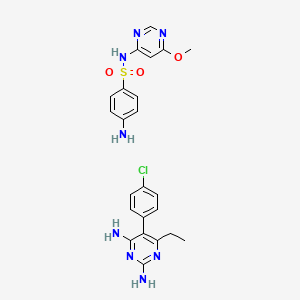
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a piperidine ring, an oxazole ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, including the formation of the oxazole and pyrimidine rings, followed by their attachment to the piperidine ring. Common reagents used in these reactions include:
Oxazole formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine formation: This often involves the condensation of a β-dicarbonyl compound with a nitrogen-containing reagent.
Piperidine ring attachment: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the oxazole ring may yield dihydrooxazole derivatives.
Scientific Research Applications
tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate include other heterocyclic compounds with piperidine, oxazole, and pyrimidine rings. Some examples are:
- This compound
- This compound
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
CAS No. |
832717-22-3 |
|---|---|
Molecular Formula |
C22H26N4O6S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
tert-butyl 4-[[3-(4-methylsulfonylphenyl)-[1,2]oxazolo[4,5-d]pyrimidin-7-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H26N4O6S/c1-22(2,3)31-21(27)26-11-9-15(10-12-26)30-20-19-18(23-13-24-20)17(25-32-19)14-5-7-16(8-6-14)33(4,28)29/h5-8,13,15H,9-12H2,1-4H3 |
InChI Key |
JYRWUSXRTGACLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2ON=C3C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















